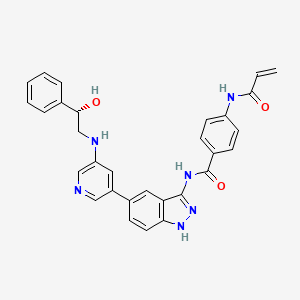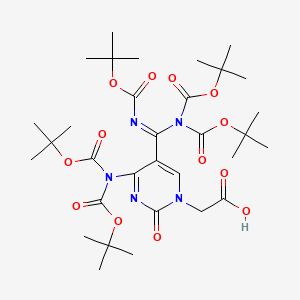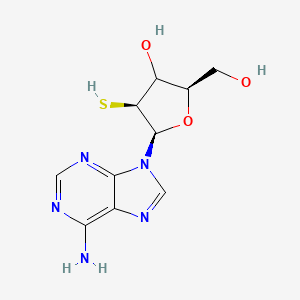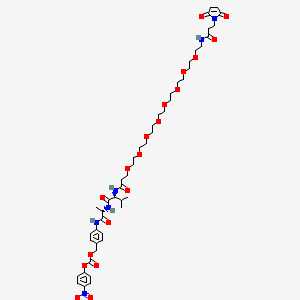
Bis(5-methylhexyl) Phthalate-3,4,5,6-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of Bis(5-methylhexyl) Phthalate and is primarily used in scientific research for its unique properties. The deuterium labeling allows researchers to trace and study the compound’s behavior in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 involves the incorporation of deuterium atoms into the Bis(5-methylhexyl) Phthalate molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the compound. The final product is then purified to achieve the desired chemical purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalate esters.
Reduction: Reduction reactions can convert the phthalate esters back to the original compound.
Substitution: The deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield phthalate esters, while reduction can regenerate the original compound. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs. This can result in altered biological activity and potential therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl)phthalate-3,4,5,6-d4: Another deuterium-labeled phthalate used in similar research applications.
Bis(2-methoxyethyl) Phthalate-3,4,5,6-d4: A deuterium-labeled phthalate with different alkyl groups, used for studying environmental and biological processes.
Uniqueness
Bis(5-methylhexyl) Phthalate-3,4,5,6-D4 is unique due to its specific alkyl chain structure and deuterium labeling. This combination allows for detailed studies of its behavior in various chemical and biological systems, providing insights that are not possible with non-deuterated or differently substituted phthalates .
Propriétés
Formule moléculaire |
C22H34O4 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
bis(5-methylhexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3/i5D,6D,13D,14D |
Clé InChI |
RKELNIPLHQEBJO-WTMZIVFJSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCC(C)C)C(=O)OCCCCC(C)C)[2H])[2H] |
SMILES canonique |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)





![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)



